1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate
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Overview
Description
Organic compounds like this typically consist of multiple functional groups, each contributing to the overall properties of the compound. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature. The phenylthio group is a sulfur-containing aromatic group, and the pyrazolyl group is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, each carefully designed to introduce the desired functional groups while preserving the existing ones .Molecular Structure Analysis
The molecular structure of organic compounds is determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of a compound like this would be influenced by its functional groups. For instance, the bromobenzoate group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques .Scientific Research Applications
Hydrogen Bonding and Molecular Structures
Supramolecular Structures and Hydrogen Bonding
Studies have investigated the hydrogen-bonded supramolecular structures of similar pyrazole derivatives, demonstrating their potential in forming diverse architectures. For example, Castillo et al. (2009) explored the unexpected isomorphisms and hydrogen-bonded supramolecular structures in several benzylamino-tert-butyl-phenyl-1H-pyrazoles, revealing complex arrangements such as hydrogen-bonded chains and sheets, depending on the substituents present (Castillo, Abonía, Cobo, & Glidewell, 2009).
Crystallography and Structural Characterization
Further research on pyrazole derivatives by Abonía et al. (2007) highlighted the importance of crystallographic studies in understanding the molecular and supramolecular structures of these compounds. Their work on the structural characterization contributes to the knowledge base on how modifications in the pyrazole ring affect molecular interactions and assembly (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Potential Applications in Medicinal Chemistry
Synthesis and Characterization for Medicinal Applications
A study by Zhang et al. (2022) on the synthesis of a related tert-butyl pyrazole derivative outlines its role as an intermediate in the development of targeted mTOR PROTAC molecules. This research underscores the compound's significance in the synthesis pathway, showcasing the potential applications in drug discovery and development (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Catalytic Applications and CO2 Fixation
Theuergarten et al. (2012) utilized a bifunctional frustrated pyrazolylborane Lewis pair for the fixation of small molecules, including carbon dioxide. This research illustrates the catalytic capabilities of pyrazole derivatives in environmental applications, specifically in CO2 capture and conversion processes (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c1-14-18(27-15-10-6-5-7-11-15)19(24(23-14)21(2,3)4)26-20(25)16-12-8-9-13-17(16)22/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMIZSXNTSRSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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